molecular formula C7H9NO3S B3060768 (5-methanesulfonylpyridin-2-yl)methanol CAS No. 802894-10-6

(5-methanesulfonylpyridin-2-yl)methanol

Cat. No.: B3060768
CAS No.: 802894-10-6
M. Wt: 187.22
InChI Key: VSEUBPWEWYGUTG-UHFFFAOYSA-N
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Description

(5-methanesulfonylpyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a methanesulfonyl group and a hydroxymethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methanesulfonylpyridin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, a basic heterocyclic organic compound.

    Sulfonylation: The pyridine ring is sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Hydroxymethylation: The resulting sulfonylated pyridine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-methanesulfonylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: (5-methanesulfonylpyridin-2-yl)carboxylic acid.

    Reduction: (5-methylpyridin-2-yl)methanol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate or as a precursor to pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methanesulfonylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-methylpyridin-2-yl)methanol: Lacks the methanesulfonyl group, making it less electrophilic.

    (5-chloropyridin-2-yl)methanol: Contains a chlorine atom instead of the methanesulfonyl group, affecting its reactivity and biological activity.

    (5-nitropyridin-2-yl)methanol: Contains a nitro group, which is a strong electron-withdrawing group, significantly altering its chemical properties.

Uniqueness

(5-methanesulfonylpyridin-2-yl)methanol is unique due to the presence of both a methanesulfonyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUBPWEWYGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286964
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802894-10-6
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802894-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylsulfonyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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